2-[5-(4-Chloro-phenyl)-1h-[1,2,4]triazol-3-yl]-phenylamine
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Overview
Description
2-[5-(4-Chloro-phenyl)-1h-[1,2,4]triazol-3-yl]-phenylamine is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a 4-chlorophenyl group and a phenylamine group attached to the triazole ring.
Preparation Methods
The synthesis of 2-[5-(4-Chloro-phenyl)-1h-[1,2,4]triazol-3-yl]-phenylamine typically involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form 4-chlorophenylhydrazine. This intermediate is then reacted with benzoyl chloride to form 4-chlorophenylhydrazone, which undergoes cyclization with ammonium acetate to yield the triazole ring. The final step involves the reaction of the triazole derivative with aniline to form the desired compound .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity of the final product .
Chemical Reactions Analysis
2-[5-(4-Chloro-phenyl)-1h-[1,2,4]triazol-3-yl]-phenylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: Triazole derivatives, including this compound, have shown promising biological activities such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound’s ability to interact with biological targets makes it a candidate for drug development.
Mechanism of Action
The mechanism of action of 2-[5-(4-Chloro-phenyl)-1h-[1,2,4]triazol-3-yl]-phenylamine involves its interaction with specific molecular targets in biological systems. The triazole ring can bind to enzymes and receptors through hydrogen bonding and dipole interactions, leading to inhibition or modulation of their activity. This compound has been shown to target various pathways involved in cell growth, proliferation, and apoptosis, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
2-[5-(4-Chloro-phenyl)-1h-[1,2,4]triazol-3-yl]-phenylamine can be compared with other triazole derivatives such as:
Fluconazole: An antifungal agent with a similar triazole structure but different substituents, used to treat fungal infections.
Voriconazole: Another antifungal agent with a triazole ring, known for its broad-spectrum activity against fungal pathogens.
Trazodone: An antidepressant that contains a triazole ring, used to treat major depressive disorder.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other triazole derivatives .
Properties
Molecular Formula |
C14H11ClN4 |
---|---|
Molecular Weight |
270.72 g/mol |
IUPAC Name |
2-[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]aniline |
InChI |
InChI=1S/C14H11ClN4/c15-10-7-5-9(6-8-10)13-17-14(19-18-13)11-3-1-2-4-12(11)16/h1-8H,16H2,(H,17,18,19) |
InChI Key |
HGPNZJXHBOQCCX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NN2)C3=CC=C(C=C3)Cl)N |
Origin of Product |
United States |
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